Anilinomethyl gluco-phenylimidazole
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Overview
Description
. These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. The compound has a molecular formula of C15H19N3O4 and a molecular weight of 305.3291 g/mol .
Preparation Methods
The synthesis of ANILINOMETHYL GLUCO-PHENYLIMIDAZOLE involves the construction of the imidazole ring, which is a key structural motif in many functional molecules . One common method for synthesizing imidazoles is the cyclization of amido-nitriles, which can be catalyzed by nickel . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic and saturated heterocycles . Industrial production methods for such compounds often involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
ANILINOMETHYL GLUCO-PHENYLIMIDAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce secondary amines .
Scientific Research Applications
ANILINOMETHYL GLUCO-PHENYLIMIDAZOLE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, imidazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties . These compounds are also used in the development of drugs and as potential therapeutic agents . In industry, imidazole derivatives are employed in the synthesis of polymers, coordination compounds, and as catalysts in various chemical reactions .
Mechanism of Action
The mechanism of action of ANILINOMETHYL GLUCO-PHENYLIMIDAZOLE involves its interaction with specific molecular targets and pathways . The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
ANILINOMETHYL GLUCO-PHENYLIMIDAZOLE can be compared with other similar compounds, such as phenylimidazoles and imidazopyridines . These compounds share a similar core structure but differ in their substituents and functional groups . For example, phenylimidazoles have a benzene ring linked to the imidazole ring, while imidazopyridines have a pyridine ring fused to the imidazole ring . The unique combination of aniline, glucose, and phenylimidazole moieties in this compound gives it distinct properties and applications .
Properties
Molecular Formula |
C15H19N3O4 |
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Molecular Weight |
305.33 g/mol |
IUPAC Name |
(5R,6R,7S,8S)-2-(anilinomethyl)-5-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol |
InChI |
InChI=1S/C15H19N3O4/c19-8-11-12(20)13(21)14(22)15-17-10(7-18(11)15)6-16-9-4-2-1-3-5-9/h1-5,7,11-14,16,19-22H,6,8H2/t11-,12-,13+,14-/m1/s1 |
InChI Key |
ADKWVGPRAQKVKB-YIYPIFLZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NCC2=CN3[C@@H]([C@H]([C@@H]([C@H](C3=N2)O)O)O)CO |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CN3C(C(C(C(C3=N2)O)O)O)CO |
Origin of Product |
United States |
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